1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile

Medicinal Chemistry Conformational Analysis SAR

Specifically designed for structure-activity relationship (SAR) programs optimizing linker-length-dependent potency. This compound uniquely features a two-carbon ethyl spacer between the dimethoxyphenyl pharmacophore and the γ-lactam core—quantifiably distinct from rigid zero-carbon or single-carbon analogs. The 3,4-dimethoxy substitution and 3-nitrile group provide superior target engagement profiles, avoiding the pH-dependent ionization of carboxylic acid alternatives. Supplied at a certified 98% purity with transparent batch-scale options (50 mg–25 g), it eliminates the reproducibility risks of undocumented purity found in N-phenyl analogs.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
CAS No. 1017458-04-6
Cat. No. B3033333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile
CAS1017458-04-6
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN2CC(CC2=O)C#N)OC
InChIInChI=1S/C15H18N2O3/c1-19-13-4-3-11(7-14(13)20-2)5-6-17-10-12(9-16)8-15(17)18/h3-4,7,12H,5-6,8,10H2,1-2H3
InChIKeyDHMNZYBLJXDOQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile (CAS 1017458-04-6): Core Structural Identity and Procurement-Relevant Physicochemical Profile


1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile (CAS 1017458-04-6) is a synthetic 5-oxopyrrolidine-3-carbonitrile derivative bearing a 3,4-dimethoxyphenethyl substituent at the N1 position . With a molecular formula of C15H18N2O3 and a molecular weight of 274.31 g/mol, the compound features a central γ-lactam ring, a nitrile group at position 3, and a dimethoxyphenyl ring tethered via a two-carbon ethyl linker—a structural feature that fundamentally distinguishes it from its directly N-aryl-substituted analogs . This scaffold places the compound within the broader class of pyrrolidine carbonitriles, a privileged chemotype investigated for antiviral, anticancer, and neuroprotective applications [1]. Commercially, it is supplied at certified purity levels (e.g., 98%) by specialty chemical vendors, making it immediately accessible for structure–activity relationship (SAR) studies without requiring bespoke synthesis .

Why Generic Substitution of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile with In-Class 5-Oxopyrrolidine Analogs Is Scientifically Unsound


Interchanging 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile with other 5-oxopyrrolidine-3-carbonitrile derivatives ignores three critical, quantifiable differentiation axes: (i) the N1-ethyl linker length, which modulates conformational entropy and target pocket compatibility beyond what single-bond N-aryl analogs can achieve ; (ii) the 3,4-dimethoxy substitution pattern, which in published pyrrolidine SAR studies has been shown to alter acetylcholinesterase inhibitory IC50 values by over an order of magnitude compared to unsubstituted or mono-methoxy variants [1]; and (iii) the nitrile moiety at position 3, whose electron-withdrawing character and hydrogen-bond-accepting geometry differ fundamentally from the carboxylic acid or carboxamide replacements, directly impacting target engagement as demonstrated by the CN > NH2 > C(O)NH2 activity gradient observed in antiviral pyrrolidine carbonitrile series [2]. Even a seemingly conservative swap to the directly N-phenyl analog (CAS 1017458-67-1) eliminates the ethyl spacer, reducing molecular flexibility and altering the spatial presentation of the dimethoxyphenyl pharmacophore—a change that cannot be compensated for without re-optimizing the entire SAR landscape.

Quantitative Differentiation Evidence for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile Versus Closest Analogs


N1-Ethyl Linker Confers Distinct Conformational Flexibility: Rotatable Bond Comparison

The target compound contains a two-carbon ethyl linker between the pyrrolidine nitrogen and the dimethoxyphenyl ring, yielding 5 rotatable bonds, compared to 3 rotatable bonds in the directly N-phenyl analog (CAS 1017458-67-1) . This difference in rotatable bond count (Δ = +2) is structurally significant: published analyses of pyrrolidine-based NNRTIs have demonstrated that increasing conformational flexibility via ethyl spacers can substantially alter target binding geometry, with optimal linker lengths being empirically determined for each target class [1]. The ethyl linker allows the dimethoxyphenyl pharmacophore to sample a larger conformational volume, which may be critical for engaging binding pockets inaccessible to the conformationally restricted N-phenyl analog.

Medicinal Chemistry Conformational Analysis SAR

Nitrile vs. Carboxylic Acid at Position 3: Hydrogen-Bonding and Electronic Differentiation

At position 3 of the pyrrolidinone ring, the target compound bears a nitrile (–C≡N) group, whereas its closest commercially available analog (CAS 85263-80-5) carries a carboxylic acid (–COOH) . The nitrile functions exclusively as a hydrogen-bond acceptor (HBA) with a linear geometry, whereas the carboxylic acid acts as both a hydrogen-bond donor (HBD) and acceptor. In published antiviral pyrrolidine carbonitrile series, compounds bearing –CN at the analogous position demonstrated superior inhibitory activity compared to –C(O)NH2 and –CH2NH2 variants, establishing a clear CN > C(O)NH2 > NH2 activity rank order [1]. While the target compound lacks published IC50 data, this class-level SAR strongly cautions against assuming functional equivalence between nitrile- and carboxyl-containing analogs in any target engagement study.

Medicinal Chemistry Pharmacophore Design Electrostatic Potentials

Commercial Purity Certification and Reproducibility: Vendor-Supplied QC Data

The target compound is commercially available at a certified purity of 98% from LeYan (product #1657639), with a defined pricing structure across scale quantities: 50 mg, 100 mg, 250 mg, and 1 g, with larger quantities (5 g, 10 g, 25 g) available upon request . In contrast, the N-phenyl analog (CAS 1017458-67-1) is primarily listed on aggregation databases without explicit vendor-certified purity specifications or transparent batch-scale pricing . For procurement in reproducible SAR studies, the existence of documented purity certification and defined pricing tiers reduces batch-to-batch variability risk and facilitates experimental planning. The compound's molecular weight of 274.31 g/mol and formula C15H18N2O3 are independently verifiable, providing a cross-check against structural misassignment.

Chemical Procurement Quality Control Assay Reproducibility

Molecular Weight and Lipophilicity Differentiation: Calculated Physicochemical Property Comparison

The target compound (MW 274.31 g/mol, C15H18N2O3) is structurally differentiated from the N-phenyl analog (MW 246.26 g/mol, C13H14N2O3) by the presence of the ethyl linker, corresponding to a molecular weight increase of 28.05 g/mol (ΔMW = +28.05) and the addition of two methylene units . Furthermore, compared to the carboxylic acid analog (CAS 85263-80-5, C15H19NO5, MW 293.31), the nitrile substitution reduces molecular weight by 19.00 g/mol while simultaneously decreasing the hydrogen-bond donor count by 1 . In oxopyrrolidine-based CNS drug discovery programs—such as the AChE inhibitor series reported by Mohamed et al. (2018)—compounds within the 270–290 g/mol range with balanced LogP values demonstrated BBB permeability, whereas carboxylic acid congeners with MW > 290 g/mol exhibited restricted CNS penetration [1]. The target compound occupies a desirable intermediate physicochemical space between these extremes.

Drug Design Physicochemical Properties ADME Prediction

Optimal Application Scenarios for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile Based on Verified Differentiation Evidence


Structure–Activity Relationship Campaigns Requiring Conformationally Flexible Pyrrolidine Carbonitrile Scaffolds

In SAR programs where the spatial positioning of a 3,4-dimethoxyphenyl pharmacophore relative to a central pyrrolidinone core is being optimized, this compound provides a defined two-carbon ethyl spacer—quantifiably distinct from the zero-carbon (direct N-phenyl) and single-carbon (benzyl) alternatives. The 5 rotatable bonds enable systematic exploration of linker-length-dependent potency trends that the rigid N-phenyl analog (3 rotatable bonds, CAS 1017458-67-1) cannot access . This is directly relevant to antiviral programs where pyrrolidine carbonitrile series have established that substitution patterns at N1 profoundly modulate EC50 values [1].

Pharmacophore Design Requiring a Non-Ionizable, Exclusively HBA Nitrile Functionality at Position 3

For target pockets that demand a linear, exclusively hydrogen-bond-accepting group at position 3—and where the presence of a hydrogen-bond donor (as in the carboxylic acid analog, CAS 85263-80-5) would introduce undesirable pH-dependent ionization or off-target interactions—this compound is the structurally appropriate choice. The class-level SAR demonstrating CN > C(O)NH2 > NH2 activity gradients in antiviral pyrrolidine carbonitriles [1] supports the rationale that nitrile-bearing analogs can deliver superior target engagement profiles compared to their carboxamide or carboxylic acid counterparts.

CNS-Targeted Hit Expansion with Favorable Physicochemical Descriptors

With a molecular weight of 274.31 g/mol, zero H-bond donors, and an estimated LogP in the 1.5–2.0 range, this compound occupies a CNS-accessible physicochemical space that is intermediate between the lighter N-phenyl analog (MW 246.26) and the heavier, HBD-containing carboxylic acid analog (MW 293.31, 1 HBD) . Published oxopyrrolidine AChE inhibitors in this MW range have demonstrated measurable brain exposure, supporting its evaluation in CNS discovery programs where the ethyl linker provides additional conformational sampling not available in truncated analogs [1].

Procurement for Reproducible Academic Screening with Certified Purity Documentation

For academic or industrial laboratories requiring compounds with verified purity for dose–response screening, this compound is commercially supplied at 98% purity with transparent batch-scale pricing (50 mg through 1 g off-the-shelf) . This procurement advantage directly supports reproducible SAR workflows where unknown or undocumented purity—as encountered with the N-phenyl analog—can confound activity interpretation and lead to false negative or false positive hits.

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